3-(3-Chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a methylisoxazole carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
3-(3-Chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
- 5-(3-Chloro-4-methoxyphenyl)furfural
Uniqueness
3-(3-Chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both the isoxazole ring and the chloro-methoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10ClNO4 |
---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO4/c1-6-10(12(15)16)11(14-18-6)7-3-4-9(17-2)8(13)5-7/h3-5H,1-2H3,(H,15,16) |
InChI Key |
AGQBXSJGVFQJQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=C(C=C2)OC)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.